Cas no 1428352-34-4 (1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide)

1-(Cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is a specialized heterocyclic compound featuring a cyclopropanesulfonyl group linked to an azetidine-3-carboxamide scaffold with a pyridin-4-yl substituent. This structure imparts unique physicochemical properties, making it valuable in medicinal chemistry and drug discovery. The cyclopropanesulfonyl moiety enhances metabolic stability, while the azetidine ring contributes to conformational rigidity, improving target binding affinity. The pyridinyl group offers potential for hydrogen bonding and π-stacking interactions, broadening its applicability in kinase inhibition or other therapeutic targets. Its well-defined synthetic route allows for scalable production with high purity, supporting research in lead optimization and structure-activity relationship studies. The compound’s balanced lipophilicity and solubility further enhance its utility in preclinical development.
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide structure
1428352-34-4 structure
商品名:1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
CAS番号:1428352-34-4
MF:C12H15N3O3S
メガワット:281.33080124855
CID:6317412
PubChem ID:71785593

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide 化学的及び物理的性質

名前と識別子

    • 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
    • F6125-3164
    • 1-(cyclopropylsulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
    • 1428352-34-4
    • 1-cyclopropylsulfonyl-N-pyridin-4-ylazetidine-3-carboxamide
    • AKOS024533187
    • インチ: 1S/C12H15N3O3S/c16-12(14-10-3-5-13-6-4-10)9-7-15(8-9)19(17,18)11-1-2-11/h3-6,9,11H,1-2,7-8H2,(H,13,14,16)
    • InChIKey: JGDWRXVFGCTCAA-UHFFFAOYSA-N
    • ほほえんだ: S(C1CC1)(N1CC(C(NC2C=CN=CC=2)=O)C1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 281.08341252g/mol
  • どういたいしつりょう: 281.08341252g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 443
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.4
  • トポロジー分子極性表面積: 87.8Ų

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6125-3164-10mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
10mg
$118.5 2023-09-09
Life Chemicals
F6125-3164-15mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
15mg
$133.5 2023-09-09
Life Chemicals
F6125-3164-5μmol
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
5μmol
$94.5 2023-09-09
Life Chemicals
F6125-3164-1mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
1mg
$81.0 2023-09-09
Life Chemicals
F6125-3164-4mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
4mg
$99.0 2023-09-09
Life Chemicals
F6125-3164-30mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
30mg
$178.5 2023-09-09
Life Chemicals
F6125-3164-3mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
3mg
$94.5 2023-09-09
Life Chemicals
F6125-3164-50mg
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
50mg
$240.0 2023-09-09
Life Chemicals
F6125-3164-2μmol
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
2μmol
$85.5 2023-09-09
Life Chemicals
F6125-3164-20μmol
1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide
1428352-34-4
20μmol
$118.5 2023-09-09

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide 関連文献

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamideに関する追加情報

Introduction to 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide (CAS No. 1428352-34-4) and Its Emerging Applications in Chemical Biology

1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide, identified by the chemical identifier CAS No. 1428352-34-4, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural features and promising biological activities. This compound belongs to a class of heterocyclic derivatives characterized by a cyclopropane sulfonyl moiety linked to an azetidine ring, further functionalized with a pyridine substituent. The presence of these distinct structural elements not only contributes to its distinct physicochemical properties but also opens up a myriad of possibilities for its application in drug discovery and molecular research.

The cyclopropanesulfonyl group is a key structural feature that imparts rigidity to the molecule, which can be advantageous in terms of binding affinity and selectivity when interacting with biological targets. This rigidity is often exploited in the design of pharmacophores to optimize interactions with enzymes or receptors. On the other hand, the azetidine ring introduces a seven-membered saturated heterocycle, which is known to enhance metabolic stability and bioavailability. The combination of these two structural elements makes 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide a versatile scaffold for medicinal chemistry.

The pyridine moiety at the N-position further enhances the compound's potential as a bioactive molecule. Pyridine derivatives are widely recognized for their role as pharmacophores in numerous therapeutic agents, owing to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. In particular, the 4-pyridyl group provides a suitable electronic environment that can modulate the reactivity and binding properties of the molecule. This feature has been leveraged in the development of novel compounds targeting various diseases, including cancer, inflammation, and neurological disorders.

Recent advancements in chemical biology have highlighted the importance of structure-activity relationships (SARs) in designing molecules with enhanced efficacy and reduced side effects. The unique structural features of 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide make it an attractive candidate for further exploration in this context. Studies have demonstrated that modifications around the cyclopropane sulfonyl group can significantly influence the biological activity of related compounds. For instance, variations in substituents attached to the pyridine ring have been shown to alter binding affinities and selectivity profiles, providing valuable insights into optimizing drug-like properties.

In addition to its structural versatility, 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide has shown promise in preclinical studies as a potential therapeutic agent. Research has indicated that this compound exhibits inhibitory activity against certain enzymes implicated in disease pathways. For example, studies have explored its interaction with kinases and proteases, which are critical targets in cancer therapy. The ability of this molecule to modulate enzyme activity suggests its potential as a lead compound for further development into novel therapeutics.

The synthesis of 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. The introduction of the cyclopropane sulfonyl group necessitates careful control over reaction conditions to ensure high yield and purity. Similarly, the incorporation of the pyridine moiety requires precise functionalization strategies to achieve the desired regioselectivity. These synthetic challenges underscore the importance of advanced chemical methodologies in accessing novel bioactive compounds.

The growing interest in 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide is also driven by its potential applications in drug discovery platforms. High-throughput screening (HTS) and virtual screening techniques have been employed to identify novel derivatives with enhanced biological activity. These approaches leverage computational models and experimental data to accelerate the discovery process, making compounds like this one more accessible for therapeutic development.

From a broader perspective, the study of 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide contributes to our understanding of how structural features influence biological activity. This knowledge is crucial for designing molecules that can interact selectively with disease-causing targets while minimizing off-target effects. The integration of computational chemistry, synthetic organic chemistry, and biological assays provides a comprehensive framework for exploring the potential of this compound and its derivatives.

In conclusion, 1-(cyclopropanesulfonyl)-N-(pyridin-4-yl)azetidine-3-carboxamide (CAS No. 1428352-34-4) represents a significant advancement in chemical biology due to its unique structural features and promising biological activities. Its rigid cyclopropane sulfonyl group, stable azetidine ring, and interactive pyridine moiety make it a versatile scaffold for drug discovery. Ongoing research continues to uncover new applications for this compound, reinforcing its importance as a valuable tool in medicinal chemistry and therapeutic development.

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